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Compound of Interest

Compound Name: 3-Methylhex-5-en-3-amine
Cat. No.: B13875846
Get Quote
\ J

Executive Summary & Compound Profile

3-Methylhex-5-en-3-amine (CAS: 55495-53-9 for free base; HCI salt analogs common) is a
tertiary homoallylic amine. Structurally, it consists of a quaternary carbon bonded to a methyl
group, an ethyl group, an allyl group, and a primary amine moiety. This compound serves as a
critical "privileged structure"” intermediate in the synthesis of Neuropeptide S receptor (NPSR)
antagonists and other bioactive alkaloids. Its synthesis typically employs the Petasis borono-
Mannich reaction, offering a scalable route to sterically hindered amines.

This guide provides a definitive spectroscopic profile (NMR, MS, IR) for the hydrochloride salt
form (3-Methylhex-5-en-3-amine-HCI), as this is the stable, isolable solid typically handled in
research and GMP environments.

Chemical Identity[1][2][3]

e |[UPAC Name: 3-Methylhex-5-en-3-amine hydrochloride[1]
e Molecular Formula: C

H
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N - HCI

e Molecular Weight: 113.20 g/mol (Free Base); 149.66 g/mol (HCI Salt)
o Appearance: White crystalline solid

e Solubility: Highly soluble in DMSO, Methanol, Water.

Synthesis & Experimental Context

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying
potential impurities (e.g., unreacted ketone, boronate byproducts).

Synthesis Workflow (Petasis Reaction)

The industrial standard for synthesizing 3-Methylhex-5-en-3-amine involves the three-
component condensation of 2-butanone, ammonia, and allylboronic acid pinacol ester. This
method avoids the harsh conditions of traditional Grignard additions to nitriles.
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Figure 1: Petasis borono-Mannich synthesis pathway for the target amine.

Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)

The following data represents the hydrochloride salt in DMSO-d

. The amine protons are clearly visible as a broad ammonium signal, which would likely be
absent or exchanged in D

O.

H NMR Data (500 MHz, DMSO-d )
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The spectrum is characterized by the distinct allyl pattern (internal vinyl proton at ~5.8 ppm,
terminal methylene at ~5.1 ppm) and the diastereotopic nature of the ethyl group protons due
to the chiral center (if resolved) or free rotation averaging.
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Interpretation Logic:

e 8.09: The deshielded ammonium signal confirms the salt form.

e 5.75-5.87 & 5.12-5.20: Classic "roofing" effect and complexity of a terminal vinyl group (-
CH=CH

).

e 1.16: The sharp singlet is diagnostic of a methyl group attached to a quaternary carbon (C3),
distinguishing it from the triplet of the ethyl methyl group.
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C NMR Data (126 MHz, DMSO-d )

The carbon spectrum confirms the backbone structure with 7 distinct signals.
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Mass Spectrometry (MS) & IR Profile
Liquid Chromatography-Mass Spectrometry (LC-MS)[7]

« lonization Mode: Electrospray lonization (ESI), Positive Mode.
e Observed lon:

114.2[2]

e Assignment:

or
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e Logic: The molecular weight of the free base is 113.2. Protonation yields 114.2.
o Fragmentation Pattern (Predicted for EI-MS):

o 84: Loss of Ethyl group (M - 29).

o 72: Loss of Allyl group (M - 41). Base Peak likely due to stability of the resulting
carbocation.

Infrared Spectroscopy (IR) - FTIR (KBr Pellet)

While specific wavenumbers vary by instrument resolution, the following bands are diagnostic
for the HCI salt:

Frequency (cm

Intensity Vibration Mode Functional Group
)
Ammonium salt (-NH
2800 — 3100 Strong, Broad N-H Stretch
)
1640 Medium C=C Stretch Alkene (Allyl)
1580 — 1600 Medium N-H Bend Ammonium salt
Terminal Alkene (out-
910 & 990 Strong =C-H Bend

of-plane)

Structural Validation & Diagram

The connectivity of 3-Methylhex-5-en-3-amine is validated by the coupling of the ethyl group
(Triplet-Quartet system) and the isolation of the allyl system (Multiplets).
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Figure 2: Connectivity map of 3-Methylhex-5-en-3-amine. Note the quaternary C3 center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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